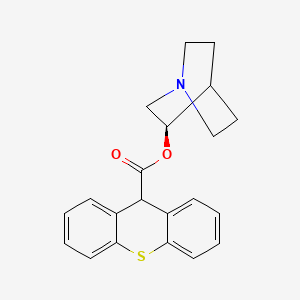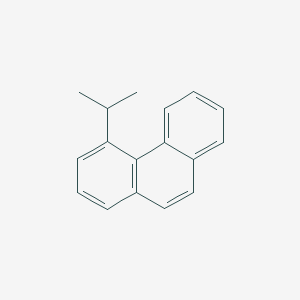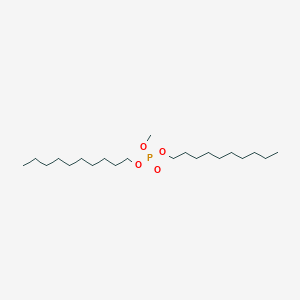![molecular formula C13H19NO B14315458 1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-](/img/structure/B14315458.png)
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- is an organic compound with the molecular formula C13H19NO It is known for its unique structure, which includes a propenol group attached to a phenyl ring substituted with a diethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- typically involves the reaction of 3-(diethylamino)phenylmagnesium bromide with propenal. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 3-(diethylamino)phenylacetylene in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under high pressure and temperature to achieve high yields. The product is then purified using distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or bromo derivatives.
Applications De Recherche Scientifique
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- involves its interaction with various molecular targets. The diethylamino group can interact with biological receptors, potentially modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanol, 3-(diethylamino)-: Similar structure but lacks the propenol group.
1-Propanol, 3-(dimethylamino)-: Similar structure with a dimethylamino group instead of a diethylamino group.
Uniqueness
1-Propen-1-ol, 3-[3-(diethylamino)phenyl]- is unique due to the presence of the propenol group, which imparts distinct reactivity and potential applications. The diethylamino group also contributes to its unique chemical and biological properties, differentiating it from similar compounds.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
(E)-3-[3-(diethylamino)phenyl]prop-1-en-1-ol |
InChI |
InChI=1S/C13H19NO/c1-3-14(4-2)13-9-5-7-12(11-13)8-6-10-15/h5-7,9-11,15H,3-4,8H2,1-2H3/b10-6+ |
Clé InChI |
JPQYFCFMALCSNH-UXBLZVDNSA-N |
SMILES isomérique |
CCN(CC)C1=CC=CC(=C1)C/C=C/O |
SMILES canonique |
CCN(CC)C1=CC=CC(=C1)CC=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)







![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)

![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)


![[2,4,6-Tri(propan-2-yl)phenyl]phosphonic dichloride](/img/structure/B14315472.png)
